molecular formula C34H38Cl2N2O5 B8058369 R-(-)-Apomorphine HCl Hemihydrate

R-(-)-Apomorphine HCl Hemihydrate

Cat. No.: B8058369
M. Wt: 625.6 g/mol
InChI Key: CXWQXGNFZLHLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-(-)-Apomorphine HCl Hemihydrate is a useful research compound. Its molecular formula is C34H38Cl2N2O5 and its molecular weight is 625.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stability for Clinical Research : R(-) Apomorphine hydrochloride is chemically unstable and requires careful storage. It remains stable for up to six months in aqueous sodium bisulphite solutions when stored at 4°C and shielded from light (Ng Ying Kin, Lal, & Thavundayil, 2001).

  • Parkinson's Disease Treatment : R(-)-Apomorphine is used in Parkinson's disease for motor function impairment management. Its transport across the blood-brain barrier in human brain endothelial cells is influenced by proton gradients, suggesting a role in drug delivery optimization (Okura, Higuchi, Kitamura, & Deguchi, 2014).

  • Neuroprotective Properties : R‐apomorphine has neuroprotective effects against MPTP-induced neurotoxicity in mice, suggesting its potential in Parkinson's disease therapies (Grünblatt, Mandel, Berkuzki, & Youdim, 1999).

  • Age-related Sensitivity in Rats : Sensitivity to R(-)apomorphine-HCl increases with age in rats, impacting dopamine levels and elimination from the brain (Campbell, Baldessarini, Stoll, Teicher, & Maynard, 1984).

  • Transdermal Delivery in Parkinson's Disease : Development of a transdermal iontophoretic delivery system for R-apomorphine is explored for Parkinson's disease, offering a potential alternative to oral administration (Boddé, Van Laar, Van der Geest, & Danhof, 1998).

  • Dopamine Agonist Function : R-apomorphine functions as a dopamine agonist, stimulating D1 and D2 receptors in the striatum, which is crucial in Parkinson's disease treatment (Subramony, 2006).

  • Role in Iron Chelation and Neurodegeneration : R‐Apomorphine is an iron chelator and radical scavenger, showing promise in neuroprotection for Parkinson's disease, potentially due to its impact on oxidative stress and inflammation (Youdim, Grünblatt, & Mandel, 1999).

Properties

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWQXGNFZLHLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(-)-Apomorphine HCl Hemihydrate
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